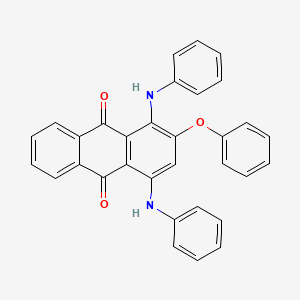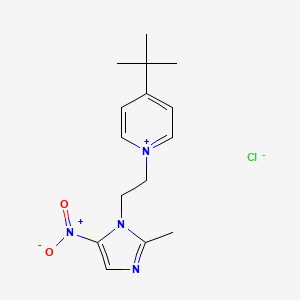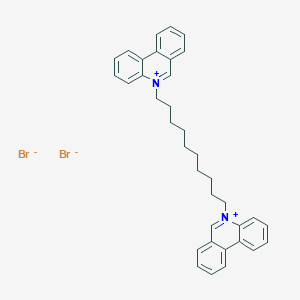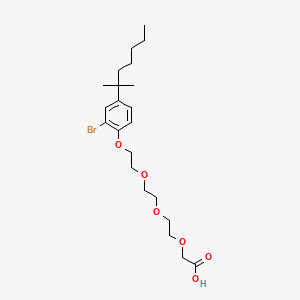
1,4-Dianilino-2-phenoxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dianilino-2-phenoxyanthracene-9,10-dione is a complex organic compound with a unique structure that includes anthracene, phenoxy, and anilino groups. This compound is known for its vibrant color and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dianilino-2-phenoxyanthracene-9,10-dione typically involves the reaction of anthracene derivatives with aniline and phenol under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, followed by nucleophilic substitution to introduce the anilino and phenoxy groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and specific solvents can enhance the reaction efficiency and reduce the production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dianilino-2-phenoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, which can have different physical and chemical properties depending on the nature of the substituents.
Applications De Recherche Scientifique
1,4-Dianilino-2-phenoxyanthracene-9,10-dione has a wide range of applications in scientific research:
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mécanisme D'action
The mechanism of action of 1,4-Dianilino-2-phenoxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthraquinone: A simpler derivative of anthracene with similar oxidative properties.
Mitoxantrone: An anthracenedione derivative used as an anticancer agent.
Phenazine: Known for its antimicrobial properties and used in various medicinal applications.
Uniqueness
1,4-Dianilino-2-phenoxyanthracene-9,10-dione is unique due to its combination of anilino and phenoxy groups, which confer specific photophysical and chemical properties. This makes it particularly useful in applications requiring high fluorescence and stability .
Propriétés
Numéro CAS |
105281-89-8 |
|---|---|
Formule moléculaire |
C32H22N2O3 |
Poids moléculaire |
482.5 g/mol |
Nom IUPAC |
1,4-dianilino-2-phenoxyanthracene-9,10-dione |
InChI |
InChI=1S/C32H22N2O3/c35-31-24-18-10-11-19-25(24)32(36)29-28(31)26(33-21-12-4-1-5-13-21)20-27(37-23-16-8-3-9-17-23)30(29)34-22-14-6-2-7-15-22/h1-20,33-34H |
Clé InChI |
MJOZRKFGVDIPJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)NC5=CC=CC=C5)OC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Bis(phenylselanyl)methyl]cyclohexan-1-one](/img/structure/B14337079.png)

![N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide](/img/structure/B14337084.png)
![1,1'-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]bis(phenylethane-1,2-dione)](/img/structure/B14337085.png)


![7-Oxabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B14337105.png)
![N,N-Diethylbicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxamide](/img/structure/B14337124.png)

![5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine](/img/structure/B14337132.png)

![Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14337146.png)
![5-[(2,6-Dichloro-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B14337154.png)

